N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles. These compounds contain a thiazole ring substituted at positions 2, 4, and 5. Thiazoles are an important class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been associated with various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, indicating that they could have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents could affect its distribution in the body . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Preparation Methods
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 2,4-dimethylthiazole can be further modified by introducing an ethyl group at the 5-position through alkylation reactions.
Amide Formation: The final step involves the reaction of the substituted thiazole with 2,6-difluorobenzoyl chloride to form the desired benzamide compound.
Chemical Reactions Analysis
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide can be compared with other 2,4,5-trisubstituted thiazoles, such as:
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzylamine: Similar structure but with a benzylamine group instead of a benzamide group.
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of a benzamide group.
These comparisons highlight the unique properties of this compound, particularly its benzamide group, which contributes to its distinct biological activities.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c1-8-12(20-9(2)18-8)6-7-17-14(19)13-10(15)4-3-5-11(13)16/h3-5H,6-7H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAUUERAIBOHBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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